(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 3rd position, and a methylene bridge connecting the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 5-chloro-2,3-dihydro-1H-indol-2-one with 2-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted indolin-2-one derivatives.
Scientific Research Applications
(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.
(5Z)-5-(3-Fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another compound with a fluorobenzylidene group but a different heterocyclic core.
Uniqueness
(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups and the indolin-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H9ClFNO |
---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
(3Z)-5-chloro-3-[(2-fluorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H9ClFNO/c16-10-5-6-14-11(8-10)12(15(19)18-14)7-9-3-1-2-4-13(9)17/h1-8H,(H,18,19)/b12-7- |
InChI Key |
ZFWPEZWERSHDNS-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.